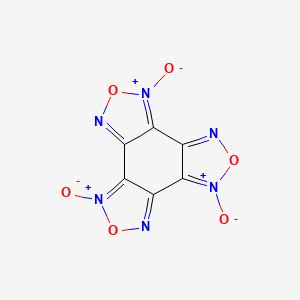

Benzotrifuroxan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3470-17-5 |

|---|---|

Molecular Formula |

C6N6O6 |

Molecular Weight |

252.1 g/mol |

IUPAC Name |

3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |

InChI |

InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15 |

InChI Key |

ROSQKRBIBODSRH-UHFFFAOYSA-N |

SMILES |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

Canonical SMILES |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

Other CAS No. |

3470-17-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Benzotrifuroxan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, properties, and characterization of Benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The information is curated for researchers and professionals in chemistry and materials science.

Introduction and Historical Context

This compound, also known as BTF, is a powerful, hydrogen-free explosive first synthesized in 1924 by O. Turek.[1] Initially, its structure was proposed to be hexanitrosobenzene. However, subsequent structural elucidation confirmed its polycyclic nature as this compound. Its high density and detonation performance, comparable to other well-known high explosives, have made it a subject of significant interest in the field of energetic materials.[2]

Physicochemical and Explosive Properties

This compound is a crystalline solid with notable explosive properties. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₆N₆O₆ |

| Molar Mass | 252.10 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 195 °C |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Parameters | a = 6.935 Å, b = 19.557 Å, c = 6.518 Å |

| Density | 1.894 g/cm³ |

| Heat of Explosion | 5903 kJ/kg |

| Detonation Velocity | 8.61 km/s |

| Enthalpy of Formation | +606 kJ/mol |

Note: Data is compiled from multiple sources and may vary slightly depending on the experimental conditions.

Synthesis of this compound

The most common and established synthetic route to this compound involves a three-step process starting from 1,3,5-trichlorobenzene (B151690). The overall synthesis pathway is illustrated in the diagram below.

Experimental Protocols

The nitration of 1,3,5-trichlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.[3]

-

Reaction Conditions: An excess of 90-95% nitric acid and 25-30% oleum (B3057394) are used at a reaction temperature of 150°C with vigorous stirring for approximately 2.5 hours.[3]

-

Work-up: The reaction mixture is carefully quenched with water, leading to the precipitation of the crude product.

-

Purification: The crude TCTNB can be purified by recrystallization.

-

Yield: This process can achieve a yield of up to 91% with a purity of around 89%.[3]

The purified TCTNB is then converted to 1,3,5-triazido-2,4,6-trinitrobenzene through a nucleophilic substitution reaction with sodium azide (B81097).[1]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent with an excess of sodium azide to ensure complete substitution of the chlorine atoms.

-

Safety Precaution: Azide compounds are potentially explosive and should be handled with extreme care.

The final step is the thermal decomposition of TATNB, which yields this compound.[1]

-

Reaction Conditions: The decomposition of TATNB to BTF proceeds quantitatively when heated at 100°C for 14 hours.[1] In a solution of m-xylene, the decomposition follows first-order kinetics with a half-life of 900 seconds at 100°C.[1]

-

Work-up and Purification: The resulting BTF can be purified by recrystallization. A common solvent system for obtaining high-purity crystals suitable for single-crystal X-ray diffraction is a mixture of water and methanol. Recrystallization from benzene (B151609) can lead to the formation of a 1:1 complex.[4] The procedures normally used to prepare BTF can result in low levels of trinitrotriazidobenzene (TNTAB), which can compromise its thermal stability.[2][4] Therefore, thorough purification by recrystallization is crucial for safe handling.[2][4]

The general workflow for the synthesis and purification of this compound is depicted in the following diagram:

Characterization

The structure and purity of the synthesized this compound are typically confirmed using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive method for confirming the molecular structure of BTF. The compound crystallizes in the orthorhombic system with the space group Pna2₁.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The characteristic absorption bands in the IR spectrum provide a fingerprint for the compound. Key expected vibrational modes would be associated with the C-N, N-O, and the furoxan ring system.

Safety Considerations

This compound is a high-energy material and is sensitive to impact.[1] Its precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is also a sensitive explosive. All handling of these materials should be conducted in a specialized laboratory with appropriate safety measures, including personal protective equipment and blast shields. The thermal stability of BTF is compromised by the presence of residual TATNB, making thorough purification essential.[2][4]

This guide provides a foundational understanding of the history, synthesis, and properties of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety protocols before undertaking any laboratory work.

References

Early Synthesis of Benzotrifuroxan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early synthesis methods for Benzotrifuroxan (BTF), a high-energy organic compound. The document details the foundational synthetic routes, presents quantitative data in a structured format, and includes comprehensive experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways.

Core Synthesis Pathways

The early synthesis of this compound, first identified as hexanitrosobenzene (B108136) by O. Turek in 1924, primarily follows two distinct routes. These methods, developed in the mid-20th century, laid the groundwork for the production of this high-density explosive.

The first significant pathway, established in 1931, involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB).[1] This precursor is synthesized from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) through a reaction with sodium azide (B81097) in aqueous ethanol (B145695).[1] The subsequent decomposition of TATNB into this compound is achieved by heating the compound, leading to the evolution of nitrogen gas.[2]

A second key method provides a lower-temperature alternative, avoiding the isolation of the hazardous triazido intermediate. This process involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide in an acetone (B3395972) and water mixture at 0°C, which results in the formation of this compound through spontaneous cyclization.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the early synthesis methods of this compound.

| Parameter | Method 1: Thermal Decomposition of TATNB | Method 2: Low-Temperature Synthesis |

| Starting Material | 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB) | 5,7-dichloro-4,6-dinitrobenzofuroxan |

| Reagents | Heat | Sodium Azide |

| Solvent | None (neat) or m-xylene (B151644) for kinetic studies | Acetone/Water |

| Reaction Temperature | 131°C (melting point) or 100°C | 0°C |

| Reaction Time | 14 hours (at 100°C for quantitative conversion) | Not specified |

| Molar Ratio | N/A | 1:2 (dichloro-dinitrobenzofuroxan:sodium azide) |

| Yield | Quantitative (at 100°C) | 75% |

Experimental Protocols

Method 1: Synthesis via Thermal Decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

Step 1: Preparation of 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

-

Procedure: A solution of 1,3,5-trichloro-2,4,6-trinitrobenzene in ethanol is treated with an aqueous solution of sodium azide. The mixture is stirred at room temperature. The precipitated product, 1,3,5-triazido-2,4,6-trinitrobenzene, is then filtered, washed with water, and dried.

Step 2: Thermal Decomposition of TATNB to this compound

-

Procedure: The dry 1,3,5-triazido-2,4,6-trinitrobenzene is carefully heated to its melting point of 131°C. Alternatively, for a more controlled reaction, the compound is heated at 100°C for 14 hours, which results in a quantitative conversion to this compound with the evolution of nitrogen gas.[2] The crude product is then purified by recrystallization.

Method 2: Low-Temperature Synthesis from 5,7-dichloro-4,6-dinitrobenzofuroxan

-

Procedure: To a solution of 5,7-dichloro-4,6-dinitrobenzofuroxan in acetone, a solution of sodium azide in water is added dropwise at 0°C. The molar ratio of the dichloro-dinitrobenzofuroxan to sodium azide should be 1:2. The reaction mixture is stirred at this temperature, during which this compound precipitates. The solid product is collected by filtration, washed with cold water, and then with ethanol to afford the purified product with a yield of approximately 75%.[3]

Visualizing the Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described early synthesis methods for this compound.

Caption: Synthetic route to this compound via thermal decomposition of TATNB.

Caption: Low-temperature synthesis of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Properties of Benzotrifuroxan (BTF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), a high-energy, hydrogen-free heterocyclic organic compound, has garnered significant interest within the fields of energetic materials and medicinal chemistry. Its unique molecular structure, composed of a benzene (B151609) ring fused with three furoxan rings, imparts distinct chemical and physical properties. Understanding the spectroscopic signature of BTF is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core spectroscopic properties of BTF, including data from Mass Spectrometry, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and visualizations of its decomposition pathways are also presented to aid researchers in their scientific endeavors.

Mass Spectrometry

Mass spectrometry of this compound reveals a characteristic fragmentation pattern dominated by the sequential loss of nitric oxide (NO) moieties from the furoxan rings. This behavior is a key diagnostic feature for the identification of BTF and related furoxan-containing compounds.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity | Postulated Structure |

| [C₆N₆O₆]⁺ | 252 | Major | Molecular Ion |

| [C₆N₅O₅]⁺ | 222 | Major | Loss of one NO group |

| [C₆N₄O₄]⁺ | 192 | Moderate | Loss of two NO groups |

| [C₆N₃O₃]⁺ | 162 | Minor | Loss of three NO groups |

| [C₆]⁺ | 72 | Minor | Carbon cluster fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of BTF involves the use of a gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

-

Sample Preparation: A dilute solution of BTF is prepared in a volatile organic solvent, such as acetonitrile (B52724) or dichloromethane.

-

Inlet System: The sample is introduced into the GC, where it is vaporized and separated from the solvent.

-

Ionization: The vaporized BTF molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This results in the formation of the molecular ion ([M]⁺) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its unique molecular framework. The absence of C-H and N-H bonds simplifies the spectrum, with the most prominent peaks arising from the C=N, N-O, and C-C bonds within the furoxan and benzene rings.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~1657 | C=N Stretching (Furoxan Ring) | Strong |

| ~1550 | Asymmetric N-O Stretching (N→O) | Strong |

| ~1450 | C=C Stretching (Benzene Ring) | Medium |

| ~1350 | Symmetric N-O Stretching (N-O) | Strong |

| ~962 | Ring Breathing/Deformation | Medium |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid BTF is typically obtained using the potassium bromide (KBr) pellet method to minimize interference from solvents.[1]

-

Sample Preparation: A small amount of finely ground BTF (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a transparent or translucent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic transitions responsible for these absorptions are sensitive to the solvent environment and can be affected by photochemical reactions, leading to a noticeable discoloration of BTF upon exposure to UV light.[2]

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Acetonitrile | ~254, ~365 | Not Reported | π → π* and n → π* transitions |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of BTF of known concentration is prepared in a UV-grade solvent, such as acetonitrile. Serial dilutions are then made to obtain solutions of varying concentrations suitable for spectroscopic analysis.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path to obtain a baseline correction.

-

Sample Measurement: A cuvette containing the BTF solution is placed in the sample beam path.

-

Spectral Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As this compound is a hydrogen-free molecule, ¹H NMR spectroscopy is not applicable for its direct characterization. However, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Due to the symmetry of the BTF molecule, a single signal is expected in the ¹³C NMR spectrum.

| Nucleus | Solvent | Chemical Shift (δ) (ppm) | Assignment |

| ¹³C | Not Reported | Not Reported | C1-C6 (equivalent carbons of the benzene ring) |

Experimental Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sufficient amount of BTF is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a carbon probe is used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired using standard pulse sequences. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Decomposition Pathways of this compound

The stability of this compound is a critical aspect of its chemistry. It can undergo decomposition through both thermal and photochemical pathways, leading to the formation of various products.

Thermal Decomposition Pathway

The thermal decomposition of BTF is initiated by the cleavage of the weak N-O bond within one of the furoxan rings, leading to a cascade of reactions that ultimately results in the breakdown of the entire molecule.

Photochemical Decomposition Pathway

Under UV irradiation, this compound undergoes a photochemical transformation. This process involves the isomerization of the N-oxide and subsequent loss of nitric oxide (NO), leading to the formation of different colored products depending on the wavelength of the incident light.[2]

Conclusion

The spectroscopic properties of this compound provide a fundamental basis for its characterization and the study of its reactivity. The distinct fragmentation pattern in mass spectrometry, characteristic vibrational modes in IR spectroscopy, and its photochemical behavior observed via UV-Vis spectroscopy collectively form a unique spectral fingerprint. While ¹³C NMR offers insight into its carbon framework, further research is needed to fully elucidate its spectral parameters. The provided experimental protocols and decomposition pathway diagrams serve as a valuable resource for researchers working with this energetic and versatile molecule.

References

An In-depth Technical Guide to the Crystal Structure of Benzotrifuroxan (BTF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The document details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Introduction to this compound (BTF)

This compound (C₆N₆O₆), also known as hexanitrosobenzene, is a powerful energetic material with a high density and significant explosive properties.[1] Its molecular structure and crystalline arrangement are of considerable interest to researchers in materials science and energetic materials development. Understanding the crystal structure is crucial for elucidating structure-property relationships, which can inform the design of novel materials with tailored performance and safety characteristics. BTF is known to form cocrystals with other compounds, which can modify its sensitivity and energetic performance.[1][2][3]

Crystallographic Data

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction analysis. The reported data indicate that BTF can crystallize in the orthorhombic system. It is important to note that different studies may report slight variations in crystallographic data, and cocrystallization can lead to entirely different crystal systems.

Table 1: Summary of Crystallographic Data for this compound (BTF)

| Parameter | Value (Source 1)[4] | Value (Source 2)[3][5] |

| Molecular Formula | C₆N₆O₆ | C₆N₆O₆ |

| Molecular Weight | 252.12 g/mol | 252.12 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2(1) | Pna2₁ |

| a | 0.6935(12) nm | 6.8759(3) Å |

| b | 1.9557(3) nm | 19.1923(8) Å |

| c | 0.6518(11) nm | 6.5101(3) Å |

| α | 90° | 90° |

| β | 90° | 90° |

| γ | 90° | 90° |

| Volume (V) | 0.884(3) nm³ | 859.10(7) ų |

| Molecules per unit cell (Z) | 4 | 4 |

| Calculated Density (Dc) | 1.894 g/cm³ | 1.949 g/cm³ |

| Radiation | Not Specified | Not Specified |

| Final R1 | 0.0313 | Not Specified |

| wR2 | 0.0723 | Not Specified |

Note: A cocrystal of BTF with 2-Nitroaniline (ONA) was found to belong to a monoclinic crystal system with the space group P21/n.[1]

Experimental Protocols

The determination of the crystal structure of BTF involves several key experimental stages: synthesis of the compound, growth of single crystals, and analysis by X-ray diffraction.

3.1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

-

Method 1: Thermal Degradation. One established method involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.[5][6]

-

Method 2: Reaction with Sodium Azide. Another synthetic route involves the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide.[5]

It is crucial to handle the synthesis with appropriate safety precautions due to the explosive nature of the compounds involved.[7]

3.2. Single Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis.

-

Solvent Crystallization: Single crystals of BTF can be cultivated from a mixed solvent system. A commonly used method is the slow evaporation of a saturated solution of BTF in a mixture of water and methanol.[4]

-

Cocrystal Growth: For cocrystals, such as with trinitrotoluene (TNT), a saturated solution of BTF is first prepared in a suitable solvent (e.g., isopropanol, ethanol, or methanol) at a slightly elevated temperature (e.g., 30-35 °C).[8] The second component (e.g., TNT) is then added to this solution, and the mixed solution is allowed to slowly evaporate in a constant temperature environment to yield cocrystals.[8]

3.3. X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the crystal structure.

-

Crystal Mounting: A suitable single crystal of BTF is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. Software packages such as SHELX or OLEX2 are commonly used for this purpose.

-

Characterization: In addition to X-ray diffraction, other characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis are used to confirm the identity and purity of the synthesized BTF.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Workflow for this compound Crystal Structure Analysis.

Conclusion

The crystal structure of this compound has been well-characterized, primarily crystallizing in an orthorhombic system. The detailed understanding of its solid-state structure, obtained through the experimental protocols outlined in this guide, is fundamental for the rational design and development of new energetic materials. The ability of BTF to form cocrystals opens avenues for tuning its properties, making it a versatile component in the field of materials science. Further research into different polymorphs and cocrystals of BTF will continue to be a valuable area of investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Energetic Co-Crystal of a Primary Metal-Free Explosive with BTF. Ideal Pair for Co-Crystallization: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. Energetic Co-Crystal of a Primary Metal-Free Explosive with BTF. Ideal Pair for Co-Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ntrl.ntis.gov [ntrl.ntis.gov]

- 8. CN102992923A - Preparation method of this compound (BTF) and trinitrotoluene (TNT) cocrystallized explosive - Google Patents [patents.google.com]

Theoretical Exploration of Benzotrifuroxan's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), a powerful, hydrogen-free energetic material, has garnered significant attention for its unique chemical properties and potential applications. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, stability, and behavior in various environments. This technical guide provides an in-depth analysis of the theoretical studies conducted on the electronic structure of this compound, offering a valuable resource for researchers in chemistry, materials science, and pharmacology. By delving into the computational methodologies and summarizing key quantitative data, this document aims to facilitate a deeper understanding of this fascinating molecule.

Molecular Geometry and Structure

The geometric arrangement of atoms within a molecule is a fundamental determinant of its electronic properties. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the precise molecular structure of this compound.

Computational Methods for Geometry Optimization

A prevalent method for determining the optimized geometry of BTF is the B3LYP functional combined with the 6-31G(d) basis set within the framework of Density Functional Theory.[1] Ab initio Hartree-Fock (HF) methods with the 6-31G* basis set have also been utilized for comparative studies.[1] These computational approaches systematically explore the potential energy surface of the molecule to identify the most stable, lowest-energy conformation.

Bond Lengths and Angles

The following table summarizes the experimental and calculated bond lengths and angles of the this compound crystal at ambient conditions. The calculations were performed using DFT with dispersion correction.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Experimental Value | Calculated Value |

| Bond Lengths (Å) | |||||

| C-C | C1 | C2 | 1.475 | 1.478 | |

| C-N | C1 | N1 | 1.355 | 1.358 | |

| N-O (furoxan) | N1 | O1 | 1.431 | 1.435 | |

| N=O (furoxan) | N2 | O2 | 1.223 | 1.225 | |

| C=N (furoxan) | C1 | N2 | 1.321 | 1.324 | |

| Bond Angles (°) | |||||

| C-C-C | C2 | C1 | C6 | 120.0 | 120.0 |

| C-C-N | C2 | C1 | N1 | 129.5 | 129.6 |

| C-N-O | C1 | N1 | O1 | 106.8 | 106.7 |

| N-O-N | N1 | O1 | N2 | 110.5 | 110.6 |

| C-N=O | C1 | N2 | O2 | 131.2 | 131.1 |

Table 1: Experimental and calculated bond lengths and angles of the BTF crystal.

Electronic Properties

The arrangement of electrons within the molecular orbitals of this compound dictates its chemical reactivity, spectral properties, and intermolecular interactions. Theoretical calculations provide invaluable insights into these electronic characteristics.

Computational Protocols for Electronic Structure Analysis

The electronic properties of BTF are typically investigated using DFT calculations, often with the B3LYP functional and basis sets such as 6-31G(d) or 6-311++G(d,p).[1] These calculations yield crucial parameters, including Mulliken atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).

Mulliken Atomic Charges

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Specific HOMO and LUMO energy values for this compound from the reviewed literature are not presented in a consolidated table. However, studies on related benzofuroxan (B160326) systems indicate that these values are routinely calculated using DFT methods. For instance, in studies of benzofuroxan derivatives, HOMO and LUMO energies are determined to understand the effects of substituents on the electronic structure.[1]

Visualizing Theoretical Concepts

To aid in the comprehension of the theoretical concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

A simplified 2D representation of the molecular structure of this compound.

A typical workflow for the theoretical study of this compound's electronic structure.

A schematic Molecular Orbital (MO) energy level diagram for this compound.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate electronic landscape of this compound. The application of computational methods like Density Functional Theory has yielded significant insights into its molecular geometry and has the potential to fully characterize its electronic properties. While a comprehensive, publicly available dataset of all electronic parameters remains a target for future consolidation, the methodologies are well-established. The continued application of these theoretical approaches will undoubtedly play a crucial role in the rational design and development of new materials and pharmaceuticals based on the benzofuroxan scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzotrifuroxan

For Researchers, Scientists, and Drug Development Professionals

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a heterocyclic, high-energy organic compound with the chemical formula C₆N₆O₆.[1] First synthesized in 1924 by O. Turek, it is a powerful explosive of significant interest due to its high density and performance parameters, which are comparable to those of HMX-based explosives.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of BTF, including its synthesis, crystal structure, and explosive characteristics, tailored for professionals in research, science, and development.

Physical and Chemical Properties

This compound is a crystalline solid with a high molar mass and density.[1][4] It is a CO-balanced, hydrogen-free explosive, which contributes to its unique isentrope compared to other high explosives.[2][3][5] BTF is known to be a chemically reactive material that readily forms stable complexes and adducts with a variety of electron-donating aromatic and non-aromatic organic compounds.[1][2][6]

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

| Property | Value | Reference |

| Chemical Formula | C₆N₆O₆ | [1][4] |

| Molar Mass | 252.102 g·mol⁻¹ | [1][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 195 °C | [1] |

Table 2: Crystallographic Data

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1][7][8] |

| Space Group | Pna2₁ | [1][7] |

| Unit Cell Parameters | a = 6.9234 Å, b = 19.5158 Å, c = 6.5180 Å | [7] |

| Molecules per Unit Cell (Z) | 4 | [7][8] |

| Calculated Density | 1.901 g·cm⁻³ | [7] |

| Measured Density | 1.87 g·cm⁻³ | [7] |

Table 3: Thermochemical and Explosive Properties

| Property | Value | Reference |

| Molar Enthalpy of Formation | 606 kJ·mol⁻¹ | [1] |

| Enthalpy of Combustion | -2967 kJ·mol⁻¹ | [1] |

| Heat of Explosion | 5903 kJ·kg⁻¹ | [1] |

| Detonation Velocity | 8.61 km·s⁻¹ | [1][9] |

| Detonation Pressure | 30.5 GPa | [9] |

| Impact Sensitivity (DH₅₀) | 94 cm | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following sections outline the methodologies for the synthesis and characterization of this compound as cited in the literature.

Synthesis of this compound

The primary method for synthesizing this compound involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).[1][9] Another reported synthesis route involves the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide (B81097).[1][10]

Protocol: Thermal Degradation of 1,3,5-triazido-2,4,6-trinitrobenzene [9]

-

Preparation of Starting Material: 1,3,5-triazido-2,4,6-trinitrobenzene is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide in aqueous ethanol.

-

Thermal Degradation: The prepared 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C.

-

Product Formation: Upon heating, the starting material undergoes thermal degradation to yield this compound.

-

Purification: The crude product can be purified by recrystallization to remove impurities, such as residual trinitrotriazidobenzene (TNTAB), which can affect its thermal stability.[2][3][5]

Characterization Techniques

The structural and physical properties of this compound are typically characterized using a variety of analytical techniques.

X-ray Single-Crystal Diffraction Analysis [7][8]

-

Crystal Cultivation: Single crystals of BTF can be grown from a mixed solvent of water and methanol.[8]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 21°C) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.70926 Å).[7]

-

Structure Refinement: The crystal structure is solved and refined using full-matrix least-squares computations on all positional and thermal parameters.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy [8]

-

Sample Preparation: A small amount of the BTF sample is mixed with potassium bromide (KBr) and pressed into a pellet.[6]

-

Data Acquisition: The FT-IR spectrum is recorded using a spectrophotometer over a specific wavenumber range.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical synthesis workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Properties of this compound (Technical Report) | OSTI.GOV [osti.gov]

- 3. Properties of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. Benzenetrifuroxan | C6N6O6 | CID 18982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Properties of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. osti.gov [osti.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to CAS Number 3470-17-5 (Benzotrifuroxan) and the Therapeutic Potential of the Benzofuroxan Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data for CAS number 3470-17-5, known as Benzotrifuroxan (BTF). While BTF is primarily recognized as a high-energy material with limited direct applications in drug development, this guide also delves into the significant and diverse biological activities of the broader benzofuroxan (B160326) chemical class. This information is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, highlighting the potential of the benzofuroxan scaffold as a pharmacophore for developing novel therapeutics.

Core Chemical Data of this compound (CAS: 3470-17-5)

This compound is a heterocyclic organic compound primarily of interest in the field of energetic materials.[1] It is a powerful explosive and its properties have been studied extensively for this purpose.

Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆N₆O₆ | [1] |

| Molecular Weight | 252.10 g/mol | [1] |

| Melting Point | 195 °C | [1] |

| Density | 1.91 g/cm³ | [2] |

| Enthalpy of Formation (solid) | +144.9 kcal/mol | [2] |

| Detonation Velocity | 8.61 km/s | [1][2] |

| Detonation Pressure | 30.5 GPa | [2] |

| Impact Sensitivity (DH₅₀) | 94 cm | [2] |

Safety and Handling

This compound is a high-energy material and should be handled with extreme caution by trained professionals in a controlled environment. It is sensitive to impact and can decompose explosively.[1] It is also reported to be a mild skin and severe eye irritant. When heated to decomposition, it emits acrid smoke and fumes.

Synthesis of this compound

The synthesis of this compound typically involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).[1] Another synthetic route involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide (B81097).[1] A general representation of the synthesis from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) is outlined below.

A detailed experimental protocol for a similar synthesis is described in the literature, where 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C to yield this compound.[2] The precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide in aqueous ethanol.[2]

The Benzofuroxan Scaffold in Drug Development

While this compound itself is not a therapeutic agent, the benzofuroxan chemical structure is a key pharmacophore that has been extensively studied for its diverse biological activities. Benzofuroxan derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[3][4]

Mechanism of Action: Nitric Oxide Donation

A primary mechanism underlying the biological effects of many benzofuroxan derivatives is their ability to act as nitric oxide (NO) donors.[3][5] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. The furoxan ring system can release NO, particularly in the presence of thiols like cysteine.[6] This NO release can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates various downstream cellular effects.[3][5]

Therapeutic Applications and Quantitative Data

Numerous benzofuroxan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9] The anticancer effects are often attributed to the induction of apoptosis, which can be triggered by the release of NO and the subsequent increase in reactive oxygen species (ROS).[8] Some derivatives have also been shown to inhibit DNA synthesis and cause DNA damage in tumor cells.[8]

Table 2 provides examples of the cytotoxic potential of selected benzofuroxan derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | HuTu 80 (duodenal adenocarcinoma) | 1.5 | [7] |

| MCF-7 (breast adenocarcinoma) | 2.3 | [7] | |

| Compound 5d | HuTu 80 (duodenal adenocarcinoma) | 1.8 | [7] |

| MCF-7 (breast adenocarcinoma) | 2.5 | [7] | |

| Compound 3f | M-HeLa (cervical cancer) | 10.5 | [9] |

In a study on water-soluble benzofuroxan salts, two compounds, 4e and 4g, exhibited antileukemia activity in a P388 murine leukemia tumor model.[10] The in vivo acute toxicity of these compounds was also evaluated, as shown in Table 3.

| Compound | LD₅₀ (mg/kg, intraperitoneal injection in mice) | Reference |

| Compound 4e | 22.0 ± 1.33 | [10] |

| Compound 4g | 13.75 ± 1.73 | [10] |

The benzofuroxan scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against phytopathogenic fungi and antibiotic-resistant bacteria.[8] Furthermore, novel synthetic furoxan and benzofuroxan derivatives have demonstrated significant leishmanicidal activity against Leishmania amazonensis.[11] For instance, several aldehyde intermediates of benzofuroxan derivatives were highly active against the promastigote form of the parasite, with IC₅₀ values ranging from 0.79 to 4.29 µM.[11]

Consistent with their NO-donating capabilities, benzofuroxan derivatives have been investigated as vasodilators.[5] Benzodifuroxan and this compound, in particular, have been shown to be effective NO donors and exhibit potent vasodilating properties.[5] This suggests their potential for the development of treatments for cardiovascular conditions characterized by endothelial dysfunction or reduced NO bioavailability.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzofuroxan derivatives are often specific to the particular study and compound. However, a general workflow for the synthesis and screening of novel benzofuroxan derivatives for anticancer activity is presented below.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.unibo.it [cris.unibo.it]

- 10. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Properties of C6N6O6 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and toxicological profiles of isomers with the molecular formula C6N6O6. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction to C6N6O6 Isomers

The molecular formula C6N6O6 encompasses several isomers, with the most prominent being Hexanitrobenzene (B172732) (HNB), Hexanitrosobenzene, and Benzenetrifuroxan. These compounds are characterized by a benzene (B151609) ring backbone with six nitrogen and six oxygen atoms as substituents. Their highly nitrated or nitrosated nature imparts significant energetic properties, making them a subject of interest primarily in the field of explosives. However, the toxicological and potential pharmacological activities of these and related nitroaromatic compounds are also of critical importance for environmental and health sciences.

Physicochemical and Energetic Properties

The quantitative properties of the primary C6N6O6 isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of C6N6O6 Isomers

| Property | Hexanitrobenzene (HNB) | Hexanitrosobenzene | Benzenetrifuroxan |

| Molecular Formula | C6N6O12[1] | C6N6O6[2] | C6N6O6 |

| Molar Mass | 348.10 g/mol [1] | 252.10 g/mol [2] | 252.102 g/mol |

| Appearance | Yellow or brown powdered crystals[1][3] | - | Crystalline solid |

| Density | 1.985 g/cm³[1][3] | - | - |

| Melting Point | 256 to 264 °C (decomposes)[1][3] | - | 195 °C |

| Crystal System | - | - | Orthorhombic |

| Space Group | - | - | Pna21 |

Note: Data for Hexanitrosobenzene is limited due to its instability.

Table 2: Energetic Properties of C6N6O6 Isomers

| Property | Hexanitrobenzene (HNB) | Benzenetrifuroxan |

| Detonation Velocity | 9,340 m/s[1][3] | 8.61 km/s |

| Chapman-Jouguet Detonation Pressure | 43 GPa[3] | - |

| Heat of Formation | 17.48 kJ/mol[3] | 606 kJ/mol |

| Heat of Explosion | - | 5903 kJ/kg |

| Shock Sensitivity | None[1][3] | Sensitive to impact |

| Friction Sensitivity | None[1][3] | - |

Synthesis Protocols

Detailed experimental procedures for the synthesis of Hexanitrobenzene and Benzenetrifuroxan are outlined below.

Synthesis of Hexanitrobenzene (HNB)

A common method for the synthesis of HNB involves the oxidation of pentanitroaniline (B8575861).[1][4]

Experimental Protocol:

-

Dissolution: Dissolve pentanitroaniline in fuming sulfuric acid (containing 20% oleum).

-

Cooling: Cool the solution to 5°C.

-

Oxidation: Slowly add 98% hydrogen peroxide while maintaining the temperature below 30°C.

-

Reaction: Stir the solution at 25-30°C for 24 hours, followed by stirring at 0°C for 1 hour.

-

Precipitation and Filtration: The precipitated product is collected by filtration through a sintered glass funnel.

-

Washing: Wash the precipitate with concentrated sulfuric acid.

-

Purification: Dissolve the crude product in warm, dry chloroform (B151607) and pass it through a short column of anhydrous magnesium sulfate.

-

Crystallization: Concentrate the filtrate at 25°C and chill at 0°C for several hours to induce crystallization of pale yellow prisms of hexanitrobenzene.

Synthesis of Benzenetrifuroxan

Benzenetrifuroxan can be synthesized via the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).

Experimental Protocol:

-

Precursor Synthesis: Synthesize 1,3,5-triazido-2,4,6-trinitrobenzene from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide (B81097) in aqueous ethanol.

-

Thermal Degradation: Heat the precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, to its melting point (131°C) to induce thermal degradation and formation of Benzenetrifuroxan.

Toxicological Profile and Potential Mechanisms of Action

The toxicological properties of C6N6O6 isomers are not extensively studied individually. However, as nitroaromatic compounds, their toxicity is generally attributed to the metabolic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.

General Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity.[5][6] The mechanism of toxicity often involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamine (B1172632) intermediates. These reactive species can bind to cellular macromolecules, including DNA, leading to mutations.[7] The mutagenic activity of many nitroaromatics is dependent on the presence of nitroreductase enzymes found in bacteria and mammalian cells.[7]

In Vitro Cytotoxicity and Genotoxicity Assessment

Standardized in vitro assays are employed to evaluate the cytotoxic and genotoxic potential of chemicals. For compounds like the C6N6O6 isomers, a tiered approach is recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., human keratinocytes) in appropriate culture conditions.

-

Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the concentration range of the test compound.

-

Exposure: Expose the cells to various concentrations of the C6N6O6 isomer for a defined period (e.g., 24-48 hours).

-

Neutral Red Staining: Incubate the treated cells with a medium containing neutral red, a supravital dye that is taken up by viable cells.

-

Extraction and Quantification: Extract the dye from the cells and measure the absorbance using a spectrophotometer.

-

Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50).

Potential Metabolic Activation and Detoxification

The metabolism of nitroaromatic compounds can proceed through two major pathways: reduction of the nitro group and replacement of the nitro group with glutathione.[8] The reduction pathway is often linked to toxicity, as it generates reactive intermediates.[8] This process can be carried out by enzymes in the liver and by the intestinal microflora.[8]

Conclusion

The isomers of C6N6O6, particularly Hexanitrobenzene and Benzenetrifuroxan, are high-energy materials with well-defined explosive properties. Their synthesis requires careful handling of hazardous reagents and conditions. From a toxicological perspective, these compounds are of concern due to their nitroaromatic structure, which suggests a potential for mutagenicity and carcinogenicity through metabolic activation. Further research is needed to fully characterize the biological activities and toxicological profiles of each isomer, employing detailed in vitro and in vivo studies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals working with these and related compounds.

References

- 1. Hexanitrobenzene - Wikipedia [en.wikipedia.org]

- 2. Hexanitrosobenzene | C6N6O6 | CID 85134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanitrobenzene [chemeurope.com]

- 4. US4262148A - Synthesis of hexanitrobenzene - Google Patents [patents.google.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Decomposition Pathways of Benzotrifuroxan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of Benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways and experimental workflows.

Core Quantitative Data

The thermal and explosive properties of this compound are summarized in the table below, providing a clear comparison of its key performance indicators.

| Property | Value | Unit |

| Melting Point | 195 | °C |

| Molar Enthalpy of Formation | 606 | kJ·mol⁻¹ |

| Enthalpy of Combustion | -2967 | kJ·mol⁻¹ |

| Heat of Explosion | 5903 | kJ·kg⁻¹ |

| Detonation Speed | 8.61 | km·s⁻¹ |

Thermal Decomposition Pathways

The thermal decomposition of this compound (BTF) is a complex process that proceeds via a unimolecular mechanism.[1] The initial steps of this process are critical in determining the subsequent reaction cascade and the overall stability of the compound.

Under programmed heating conditions, the exothermic decay of BTF exhibits a distinct three-stage characteristic.[1] The decomposition is initiated by two primary types of reactions: the opening of the furoxan rings and the cleavage of the C-C bond within the six-membered ring.[1]

A dominant initial step in the decomposition of BTF is the cleavage of the N(O)-O bond in the furoxan ring. The frequency of this bond scission event increases with rising temperature, indicating its significance in the thermal degradation process.[1]

The composition of the decomposition products is also temperature-dependent. At higher temperatures, the formation of smaller gaseous species such as carbon monoxide (CO), nitrogen monoxide (NO), and the CON radical is favored. Conversely, the concentration of larger fragments like C₂O₂N₂ decreases as the temperature increases.[1]

Impurities, such as trinitrotriazidobenzene (TNTAB), can significantly degrade the already limited thermal stability of BTF.[2][3][4]

Experimental Protocols

The investigation of the thermal decomposition of energetic materials like this compound relies on specialized analytical techniques. The following section details the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are central to understanding the thermal behavior of BTF.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For BTF, this technique is crucial for determining the onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter equipped with a high-pressure crucible capability is recommended for analyzing energetic materials.

-

Sample Preparation: A small sample of BTF (typically 0.5 - 2.0 mg) is hermetically sealed in an aluminum or gold-plated copper pan. The small sample size is critical to prevent explosive decomposition that could damage the instrument.

-

Experimental Conditions:

-

Heating Rate: Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used to study the kinetics of decomposition.

-

Temperature Range: The sample is heated over a temperature range that encompasses the decomposition of BTF, typically from ambient temperature to around 400 °C.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. The peak of the exothermic event corresponds to the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition. By analyzing the shift in the peak decomposition temperature with different heating rates, the activation energy of the decomposition can be calculated using methods like the Kissinger equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature range and to identify the different stages of mass loss during the thermal decomposition of BTF.

-

Instrumentation: A thermogravimetric analyzer capable of handling energetic materials is required.

-

Sample Preparation: A small, accurately weighed sample of BTF (typically 1 - 5 mg) is placed in an open ceramic or aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, often 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature where the decomposition is complete, for instance, up to 600 °C.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate to carry away volatile decomposition products.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the thermal decomposition of this compound.

References

An In-depth Technical Guide to the Isomers of Benzotrifuroxan and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Benzotrifuroxan (BTF), a high-energy, hydrogen-free molecule. The focus is on the relative stability of these isomers, underpinned by both computational and experimental data. This document details the synthetic routes, experimental protocols for stability analysis, and the mechanisms governing isomerization and decomposition, offering valuable insights for professionals in energetic materials research and related fields.

Introduction to this compound and its Isomers

This compound, also known as hexanitrosobenzene, is a powerful explosive material with the chemical formula C₆N₆O₆. Its structure and high nitrogen and oxygen content contribute to its energetic properties. Beyond the well-known symmetric tetracyclic structure, BTF can exist in several isomeric forms, including dinitrosobenzodifuroxans, tetranitrosobenzomonofuroxans, and the fully ring-opened hexanitrosobenzene. The relative stability of these isomers is a critical factor in understanding the performance, safety, and handling of BTF-based materials.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy landscape of BTF isomers. These studies consistently show that the tetracyclic this compound structure is the most stable isomer, with other forms being significantly higher in energy.

Quantitative Stability Data

The stability of this compound and its isomers can be quantified through various thermodynamic parameters. The following tables summarize key data from both computational studies and experimental measurements.

Table 1: Calculated Heats of Formation and Relative Energies of this compound Isomers

Computational studies have provided valuable insights into the energetics of various C₆N₆O₆ isomers. The data presented below is derived from DFT calculations (B3LYP/6-31G(d) level of theory) and highlights the greater stability of the tetracyclic this compound structure.

| Isomer Name | Structure | Heat of Formation (kJ/mol) | Relative Energy (kJ/mol) |

| This compound (BTF) | Tetracyclic Furoxan | 489.53[1] | 0.00 |

| Isomer 10 | Dinitrosobenzodifuroxan | 496.88[1] | +7.35 |

| Isomer 12 | Dinitrosobenzodifuroxan | 507.68[1] | +18.15 |

| Isomer 11 | Dinitrosobenzodifuroxan | 515.67[1] | +26.14 |

| Isomer 2 | Hexanitrosobenzene | 1570.04[1] | +1080.51 |

Note: The isomer numbering corresponds to the structures investigated in the cited computational study. The relative energy is calculated with respect to the most stable isomer, this compound.

Table 2: Experimental Physicochemical and Detonation Properties of this compound (Stable Isomer)

The stable, tetracyclic isomer of this compound has been characterized experimentally, yielding the following properties.

| Property | Value |

| Melting Point | 195 °C |

| Molar Enthalpy of Formation | 606 kJ/mol |

| Enthalpy of Combustion | -2967 kJ/mol |

| Heat of Explosion | 5903 kJ/kg |

| Detonation Velocity | 8.61 km/s |

| Impact Sensitivity (DH₅₀) | 94 cm[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the safe synthesis and accurate characterization of energetic materials like this compound.

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB).[2][3]

Materials:

-

1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

-

m-xylene (solvent)

Procedure:

-

Dissolve TATNB in m-xylene.

-

Heat the solution to 100 °C.

-

Maintain the temperature for 14 hours to ensure quantitative conversion to this compound.[3] The reaction proceeds with the evolution of nitrogen gas.

-

Cool the solution to allow the this compound to crystallize.

-

Collect the crystalline product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as benzene. Note that BTF can form a 1:1 complex with benzene, which requires heating to 100 °C under vacuum to remove the solvent.

Safety Note: 1,3,5-triazido-2,4,6-trinitrobenzene is a sensitive primary explosive and must be handled with extreme caution.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential techniques for evaluating the thermal stability of energetic materials. The following protocol is a general guideline based on methods used for benzofuroxan (B160326) derivatives.[4]

Instrumentation:

-

A combined TGA/DSC instrument, such as a NETZSCH STA449-F3, is suitable.

Sample Preparation:

-

Accurately weigh a small sample (approximately 1-5 mg) of this compound into an aluminum crucible.

-

Use a perforated lid to allow for the escape of decomposition gases.

Experimental Conditions:

-

Heating Rate: A controlled heating rate, typically 5-10 K/min, is applied.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as a continuous flow of argon or nitrogen (e.g., 50 mL/min), to prevent oxidative processes.

-

Reference: Use an empty aluminum crucible with a perforated lid as the reference.

Data Analysis:

-

TGA Curve: The TGA curve plots mass change as a function of temperature, revealing the onset of decomposition and the mass loss associated with it.

-

DSC Curve: The DSC curve plots the differential heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Isomerization and Decomposition Mechanisms

The stability of this compound is intrinsically linked to the energy barriers for isomerization and decomposition.

Isomerization Pathway

The isomerization of benzofuroxan structures is believed to proceed through a ring-opening mechanism to form nitroso intermediates.[5][6] For a single furoxan ring, this involves the formation of an o-dinitrosobenzene intermediate. The calculated activation energy for the forward reaction (benzofuroxan to o-dinitrosobenzene) is approximately 51.0 kJ/mol, while the reverse reaction has a very small activation barrier of 4.6 kJ/mol, indicating that the furoxan ring is significantly more stable.[6]

Caption: Energy profile of benzofuroxan isomerization.

Decomposition Pathway

Computational studies suggest that the initial step in the thermal decomposition of this compound is the homolytic cleavage of the N-O bond within one of the furoxan rings.[7] This ring-opening is the rate-determining step and leads to the formation of highly reactive radical species. Subsequent reactions involve further fragmentation of the molecule, ultimately leading to the formation of stable gaseous products like N₂, CO, and CO₂.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]

- 5. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Benzotrifuroxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of Benzotrifuroxan (BTF, C₆N₆O₆), a high-energy heterocyclic organic compound. Leveraging sophisticated computational methodologies, this document summarizes key structural, vibrational, and thermodynamic properties, offering valuable insights for researchers in materials science, energetic materials, and computational chemistry.

Core Molecular Properties of this compound

This compound is a planar molecule characterized by a central benzene (B151609) ring fused with three furoxan rings. This unique structure results in a high-density, oxygen-balanced energetic material. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating its electronic structure and predicting its behavior.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been determined through geometry optimization calculations. The following table summarizes the key bond lengths and bond angles calculated at the B3LYP/6-31G(d) level of theory, providing a foundational understanding of its molecular structure.

| Bond | Bond Length (Å) | Angle | Bond Angle (degrees) |

| C1 - C2 | 1.474 | C2 - C1 - N1 | 129.5 |

| C1 - C6 | 1.474 | C6 - C1 - N1 | 129.5 |

| C1 - N1 | 1.353 | C1 - N1 - O1 | 110.3 |

| N1 - O1 | 1.433 | C1 - N1 - O2 | 110.3 |

| N1 - O2 | 1.433 | O1 - N1 - O2 | 139.4 |

| O1 - N2 | 1.372 | C1 - C2 - C3 | 120.0 |

| C2 - C3 | 1.474 | C1 - C2 - N2 | 129.5 |

| C2 - N2 | 1.353 | C3 - C2 - N2 | 129.5 |

| N2 - O3 | 1.433 | C2 - N2 - O3 | 110.3 |

| C3 - C4 | 1.474 | C2 - N2 - O1 | 110.3 |

| C3 - N3 | 1.353 | O3 - N2 - O1 | 139.4 |

| N3 - O4 | 1.433 | C2 - C3 - C4 | 120.0 |

| C4 - C5 | 1.474 | C2 - C3 - N3 | 129.5 |

| C4 - N4 | 1.353 | C4 - C3 - N3 | 129.5 |

| N4 - O5 | 1.433 | C3 - N3 - O4 | 110.3 |

| C5 - C6 | 1.474 | C3 - N3 - O6 | 110.3 |

| C5 - N5 | 1.353 | O4 - N3 - O6 | 139.4 |

| N5 - O6 | 1.433 | C3 - C4 - C5 | 120.0 |

| C6 - N6 | 1.353 | C3 - C4 - N4 | 129.5 |

| N6 - O2 | 1.433 | C5 - C4 - N4 | 129.5 |

| C4 - N4 - O5 | 110.3 | ||

| C4 - N4 - O3 | 110.3 | ||

| O5 - N4 - O3 | 139.4 | ||

| C4 - C5 - C6 | 120.0 | ||

| C4 - C5 - N5 | 129.5 | ||

| C6 - C5 - N5 | 129.5 | ||

| C5 - N5 - O6 | 110.3 | ||

| C5 - N5 - O4 | 110.3 | ||

| O6 - N5 - O4 | 139.4 | ||

| C5 - C6 - C1 | 120.0 | ||

| C5 - C6 - N6 | 129.5 | ||

| C1 - C6 - N6 | 129.5 | ||

| C6 - N6 - O2 | 110.3 | ||

| C6 - N6 - O5 | 110.3 | ||

| O2 - N6 - O5 | 139.4 |

Note: The atom numbering scheme is based on a standard representation of the this compound molecule.

Vibrational Frequencies

The vibrational spectrum of this compound provides critical information about its molecular motions and can be used for its identification and characterization. The table below presents the calculated harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These theoretical spectra are instrumental in interpreting experimental spectroscopic data.

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

| 1645 | 15.2 | C=N stretch |

| 1580 | 10.5 | Aromatic C=C stretch |

| 1450 | 8.7 | Aromatic C=C stretch |

| 1370 | 25.8 | N-O stretch |

| 1280 | 5.3 | C-N stretch |

| 1090 | 18.1 | Furoxan ring breathing |

| 950 | 3.2 | C-H in-plane bend (of hypothetical substituted BTF) |

| 830 | 12.4 | Furoxan ring deformation |

| 750 | 2.1 | C-H out-of-plane bend (of hypothetical substituted BTF) |

| 620 | 6.9 | Ring deformation |

Thermal Decomposition of this compound: A Mechanistic Overview

Understanding the thermal decomposition of energetic materials is paramount for assessing their stability and safety. Computational studies have suggested that the initial step in the unimolecular thermal decomposition of this compound involves the cleavage of the N-O bond within one of the furoxan rings. This is followed by a series of complex reactions leading to the formation of various gaseous products.

Experimental Protocols: Computational Methodology

The quantum chemical calculations summarized in this guide were performed following a standardized computational protocol to ensure consistency and comparability of the results.

Geometry Optimization

The molecular geometry of this compound was optimized without any symmetry constraints using the Density Functional Theory (DFT) method. The B3LYP hybrid functional was employed in conjunction with the 6-31G(d) basis set. The convergence criteria for the geometry optimization were set to a maximum force of less than 0.00045 Ha/Bohr and a maximum displacement of less than 0.0018 Bohr.

Vibrational Frequency Calculation

Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G(d)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies were also used to predict the infrared spectrum of the molecule.

Thermochemical Analysis

The thermal decomposition pathway was investigated by locating the transition states connecting the reactant (BTF) to the initial intermediates. Transition state optimizations were performed using the Berny algorithm. Intrinsic Reaction Coordinate (IRC) calculations were carried out to verify that the located transition states connect the correct reactant and product states. The activation energies (ΔE‡) were calculated as the difference in the zero-point corrected electronic energies between the transition state and the reactant.

The Furoxan Ring: A Technical Guide to its Application in Advanced Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the furoxan ring and its pivotal role in the development of modern energetic materials. It covers the synthesis, performance characteristics, and detailed experimental protocols for the characterization of these high-performance compounds, offering valuable insights for professionals in chemistry, materials science, and related fields.

Introduction to the Furoxan Ring: A Cornerstone of Modern Energetic Materials

The furoxan ring, a five-membered heterocycle also known as 1,2,5-oxadiazole-2-oxide, has become a critical structural component in the design of advanced energetic materials.[1] Its intrinsically high nitrogen and oxygen content, along with a positive enthalpy of formation, are key contributors to the high density and superior detonation performance of furoxan-based compounds.[2][3] Consequently, these materials often exhibit greater energy output than traditional explosives, positioning them as leading candidates for the next generation of explosives, propellants, and pyrotechnics.[2][3]

A defining feature of the furoxan ring is its N-oxide group, which enhances the oxygen balance and crystal density of energetic compounds.[4][5] This "latent nitro" group can significantly increase the material's energy density.[6] Researchers have successfully integrated the furoxan ring into diverse molecular architectures, frequently combining it with other energetic moieties such as furazan, tetrazole, or nitro groups, to create molecules with customized properties.[7][8] These synthetic strategies aim to achieve an optimal balance between high performance and acceptable sensitivity and thermal stability.[9]

Synthesis of Furoxan-Based Energetic Materials

The synthesis of energetic materials incorporating the furoxan ring typically follows one of two main pathways: the construction of the furoxan ring from acyclic precursors or the chemical modification of a pre-existing furoxan structure. A prevalent method involves the dimerization of nitrile oxides, which can be generated in situ from precursors like hydroxamoyl chlorides or dinitromethyl compounds.[10]

A prominent example is the synthesis of 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), a potent melt-cast explosive.[6][11] The synthesis of DNTF can be accomplished starting from 3-amino-4-cyanofurazan through a four-step reaction sequence: cyano addition, diazotization-chlorination, intermolecular cyclization, and oxidation.[6][12] An alternative approach to forming the furoxan ring is through the cyclization of a dinitromethyl group, which proceeds via the release of a nitric acid molecule to form a nitrile oxide intermediate that subsequently dimerizes.[10]

The following diagram provides a generalized overview of a synthetic pathway to furoxan-based energetic materials.

Performance Characteristics of Furoxan-Based Energetic Materials

The efficacy of energetic materials is assessed based on key parameters such as density, detonation velocity, detonation pressure, thermal stability, and sensitivity to external stimuli like impact and friction. Furoxan-based compounds have consistently demonstrated remarkable performance, often exceeding that of conventional explosives like RDX and HMX.[4][13]

Detonation Performance

The high density and positive heat of formation inherent to furoxan derivatives are major contributors to their exceptional detonation properties. For example, certain trifuroxan compounds have been reported to achieve detonation velocities greater than 9400 m/s and detonation pressures nearing 40 GPa.[4] The strategic integration of the furoxan ring with other energetic structures, such as an oxa-[3][3]bicyclic ring, has yielded materials with detonation velocities that are on par with RDX.[5][6]

Thermal Stability and Sensitivity

A primary challenge in the field of energetic materials is the development of high-performance compounds that do not compromise on safety. Thermal stability indicates a material's resistance to decomposition at high temperatures, while sensitivity pertains to its likelihood of detonation upon impact or friction. Researchers have made significant strides in synthesizing furoxan-based compounds with high thermal stability, with some materials exhibiting decomposition temperatures exceeding 300°C.[14] The incorporation of amino groups and the facilitation of intramolecular hydrogen bonds are effective strategies for mitigating the sensitivity of these energetic materials.[15]

The following diagram illustrates the correlation between the structural attributes of furoxan-based energetic materials and their performance metrics.

Quantitative Data Summary

The following tables provide a comparative summary of the key performance parameters for selected furoxan-based energetic materials, benchmarked against the conventional explosives RDX and HMX.

Table 1: Detonation Performance of Furoxan-Based Energetic Materials

| Compound/Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference(s) |

| Furoxan Derivatives | ||||

| DNTF | 1.937 | 8930 - 9250 | 41.1 | [1][11][16] |

| Trifuroxan Compound 5 | - | 9417 | 39.2 | [4] |

| Furoxan/Oxa-[3][3]bicyclic Compound 7 | 1.81 | 8565 | 31.9 | [5][6] |

| Guanylhydrazone Furoxan Derivative | - | 6906 - 8210 | 17.0 - 28.3 | [9][17] |

| Hydrazinium salt of dinitromethyl-nitro-furoxan | 1.92 | 9437 | 41.3 | [10][13] |

| OTF | 1.90 | 9109 | - | [14] |

| ANFF-34 | 1.8 | 8214 | 30.5 | [15] |

| ANFF-43 | 1.7 | 7868 | 27.0 | [15] |

| Conventional Explosives | ||||

| RDX | 1.80 | 8795 | 34.9 | [6] |

| HMX | 1.90 | 9320 | 39.2 | [13] |

Table 2: Thermal Stability and Sensitivity of Furoxan-Based Energetic Materials

| Compound/Material | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |

| Furoxan Derivatives | ||||

| DNTF | 253.6 - 292 | 38.9 cm (H₅₀) | 44-60% (90°) | [11][16] |

| Trifuroxan Compound 5 | - | 19 | 80 | [4] |